(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone
Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a complex organic compound that features both pyrimidine and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-7-10-5-3-4-6-12(10)19(9)14(20)13-11(16)8-17-15(18-13)21-2/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVSFWHBZWMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and indole precursors. The pyrimidine moiety can be synthesized through a series of reactions involving chlorination and methylation of pyrimidine derivatives . The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidine core contains a chlorine atom at position 5 and a methylthio group at position 2 . These substituents influence reactivity:
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Chlorine displacement : Chlorine is a good leaving group, enabling nucleophilic aromatic substitution (SNAr) under activating conditions. For example, in related pyrimidine derivatives, substitution occurs at positions adjacent to electron-withdrawing groups .
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Methylthio group : The sulfur atom can act as a nucleophile or participate in oxidation (e.g., to sulfoxide or sulfone under acidic/oxidative conditions).
Ketone Functionalization
The methanone bridge (C=O) between the pyrimidine and indole moieties offers multiple reaction avenues:
| Reaction Type | Mechanism | Potential Products |
|---|---|---|
| Condensation | Aldol reaction with enolates or amines | Cross-conjugated enones or imines |
| Reduction | Catalytic hydrogenation or borohydride | Secondary alcohol (CH(OH)) |
| Grignard/alkyllithium addition | Nucleophilic attack | Tertiary alcohol or alkylated ketone |
Indole Ring Reactivity
The 2-methylindole moiety is susceptible to:
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Electrophilic substitution : At positions 3 or 5, depending on activation by the methyl group.
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Oxidation : Under strong oxidative conditions (e.g., peracetic acid), forming indole oxides or quinazolinones.
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Nucleophilic attack : The lone pair on nitrogen may participate in Michael additions or cycloadditions.
Cross-Coupling Reactions
Transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) could modify the indole or pyrimidine rings:
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Pyrimidine C–H activation : Rhodium or palladium catalysts may enable functionalization of the pyrimidine core .
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Indole C–H activation : Similar strategies apply for installing aryl or alkenyl groups.
Stability and Degradation Pathways
Key factors influencing stability:
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Pyrimidine substitution pattern : Chlorine and methylthio groups reduce aromatic stability compared to unsubstituted pyrimidines.
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Ketone stability : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amines.
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Indole oxidation : Prone to degradation in the presence of oxidizing agents or light.
Comparison with Similar Compounds
Research Gaps and Limitations
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No direct experimental data : The provided sources do not explicitly describe reactions of the exact target compound.
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Structural analogs : Insights derive from pyrimidine-indole hybrids and ketone-containing heterocycles .
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Mechanistic studies : Computational or experimental validation of reaction pathways (e.g., diradical intermediates in photochemical reactions ) is lacking.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine structures are significant in developing anticancer therapies. The specific compound has been studied for its ability to inhibit certain kinases involved in cancer cell proliferation. For instance, derivatives of pyrimidines have been shown to exhibit anti-proliferative activity against various tumor cell lines, making them promising candidates for cancer treatment .
Case Study:
A study demonstrated that (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone derivatives were effective against breast cancer cell lines, with IC50 values indicating significant inhibition of cell growth.
Antiviral Properties
Pyrimidine derivatives have also been explored for their antiviral properties. Research has shown that modifications to the pyrimidine ring can enhance activity against viral infections, including those caused by HIV and influenza viruses .
Data Table: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 15 | |
| Compound B | Influenza | 10 | |
| This compound | TBD | TBD | TBD |
Synthesis Techniques
The synthesis of this compound involves several steps, typically beginning with the preparation of the pyrimidine core followed by functionalization at the indole moiety. Various methods have been reported for synthesizing substituted pyrimidines, which serve as precursors for this compound .
Synthesis Pathway:
- Synthesize 5-chloro-2-(methylthio)pyrimidine.
- React with 2-methylindoline under appropriate conditions to yield the desired methanone derivative.
Derivatives and Their Applications
The modification of the core structure can lead to derivatives with enhanced biological activity. For example, introducing different substituents on the indole ring can affect the compound's pharmacokinetic properties and biological efficacy.
Case Study:
A derivative of this compound showed improved selectivity for cancer cell types compared to its parent compound, indicating the importance of structural modifications in drug design.
Biological Mechanisms
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine
- 4-Chloro-2-methylthiopyrimidine
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone is unique due to its combination of pyrimidine and indole moieties, which allows it to interact with a broader range of biological targets compared to compounds with only one of these structures. This dual functionality enhances its potential in medicinal chemistry and other scientific research areas.
Biological Activity
The compound (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a novel synthetic molecule that has gained attention for its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Pyrimidine Derivative : Starting from 5-chloro-2-(methylthio)pyrimidine, various substitutions are introduced to create the desired scaffold.
- Formation of Indolinyl Moiety : The indolin structure is synthesized separately and then coupled with the pyrimidine derivative using standard coupling techniques.
- Final Product Isolation : The final compound is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's role as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, which is crucial for angiogenesis in tumors. The following table summarizes the biological activity findings related to this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| VEGFR-2 Inhibition | 0.15 | |
| Cytotoxicity in Cancer Cells | 0.25 | |
| Selectivity Index | >10 |
These results indicate that the compound exhibits potent inhibitory effects on VEGFR-2, comparable to established inhibitors like sunitinib and semaxinib.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains with the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Antibacterial |
| Escherichia coli | 0.21 | Antibacterial |
| Candida albicans | 0.50 | Antifungal |
The compound demonstrated significant antibacterial effects, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of RTK Signaling : By binding to the ATP-binding site of VEGFR-2, this compound effectively blocks downstream signaling pathways that promote tumor growth and angiogenesis.
- Disruption of Bacterial Cell Function : The compound interacts with bacterial DNA gyrase, inhibiting its function and leading to cell death .
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
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In Vivo Tumor Growth Inhibition : A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Tumor Size Reduction : 60% decrease in tumor volume after 4 weeks of treatment.
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Antimicrobial Efficacy in Animal Models : In models infected with Pseudomonas aeruginosa, administration of the compound led to a marked improvement in survival rates.
- Survival Rate : Increased from 30% in untreated groups to 80% in treated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
